molecular formula C17H18N4O2 B446777 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile CAS No. 353774-72-8

2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile

Cat. No.: B446777
CAS No.: 353774-72-8
M. Wt: 310.35g/mol
InChI Key: MTVYHWUBVYQIOV-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile: is an organic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.35 g/mol . This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization: Formation of the nicotinonitrile ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile .

Scientific Research Applications

2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-4-(4-aminophenyl)-6-propyl-nicotinonitrile
  • 2-Amino-5-ethyl-4-(4-methoxyphenyl)-6-propyl-nicotinonitrile

Uniqueness

Compared to similar compounds, 2-Amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

353774-72-8

Molecular Formula

C17H18N4O2

Molecular Weight

310.35g/mol

IUPAC Name

2-amino-5-ethyl-4-(4-nitrophenyl)-6-propylpyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4O2/c1-3-5-15-13(4-2)16(14(10-18)17(19)20-15)11-6-8-12(9-7-11)21(22)23/h6-9H,3-5H2,1-2H3,(H2,19,20)

InChI Key

MTVYHWUBVYQIOV-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])CC

Origin of Product

United States

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